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Compound of Interest

Compound Name: Rislenemdaz

Cat. No.: B8068661

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive analysis of the Phase Il clinical trials for Rislenemdaz
(CERC-301), a selective NMDA receptor subunit 2B (GIuN2B) antagonist. The following
information is intended to offer insights into the trial failures and guide future research in the
development of glutamatergic modulators for major depressive disorder (MDD).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the Rislenemdaz Phase Il trials?

A: The Phase Il trials for Rislenemdaz failed because the drug did not demonstrate a
statistically significant improvement in depressive symptoms compared to placebo.[1][2] Both
the initial trial in 2014 and a subsequent trial in 2016 with higher doses failed to meet their
primary efficacy endpoints.[3]

Q2: What was the mechanism of action for Rislenemdaz?

A: Rislenemdaz is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor,
specifically targeting the GIuUN2B subunit.[3] The therapeutic hypothesis was that by blocking
this subunit, Rislenemdaz would modulate glutamatergic neurotransmission, which is believed
to be dysregulated in major depressive disorder, leading to a rapid antidepressant effect.

Q3: Were there any safety concerns with Rislenemdaz in these trials?
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A: No serious adverse events were reported in the Phase Il trials, and the drug was generally
well-tolerated.[1] The most commonly reported adverse events in the second trial were
increased blood pressure, dizziness, somnolence, and paresthesia.

Q4: What were the primary endpoints of the Phase Il trials?

A: The primary endpoint for the first Phase Il trial (NCT01941043) was the change in the
Hamilton Depression Rating Scale (HDRS) score at day 7. For the second Phase Il trial
(NCT02459236), the primary endpoint was the mean improvement in the Bech-6, a six-item
subset of the HDRS-17, averaged over days 2 and 4 post-dose.

Troubleshooting Guide for Glutamatergic Drug
Development

This guide addresses potential issues that may have contributed to the negative outcomes of
the Rislenemdaz trials and offers considerations for future research in this area.

Issue 1: Lack of Efficacy Despite a Plausible Mechanism

o Possible Cause: Inadequate Target Engagement: The doses of Rislenemdaz used in the
trials, although appearing safe, may not have achieved sufficient occupancy of the GIluN2B
receptors in the relevant brain regions to exert a therapeutic effect. While a pilot study
suggested potential antidepressant properties, the larger trials did not confirm this.

e Troubleshooting/Next Steps:

o Conduct positron emission tomography (PET) imaging studies to determine the
relationship between oral dose, plasma concentration, and GIuN2B receptor occupancy in
the brain.

o Explore a wider range of doses in early-phase studies to establish a clear dose-response
relationship for both efficacy and safety.

o Possible Cause: Complexity of NMDA Receptor Function: The role of the GIuN2B subunit in
depression may be more complex than initially hypothesized. Antagonism of this single
subunit may not be sufficient to produce a robust antidepressant effect, or it could even be
counterproductive in certain patient populations or at certain stages of the disease. There is

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.bioworld.com/articles/656174-cerecor-reports-topline-data-from-phase-ii-trial-of-cerc-301-in-major-depressive-disorder?v=preview
https://www.benchchem.com/product/b8068661?utm_src=pdf-body
https://www.benchchem.com/product/b8068661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization
- Check Availability & Pricing

evidence to suggest that both GIuUN2A and GIuN2B subunits play a role in depression, and

selectively blocking only one may not be the optimal strategy.

e Troubleshooting/Next Steps:

o Investigate the effects of compounds with different selectivity profiles, such as pan-NMDA
receptor antagonists or modulators of other glutamate receptors (e.g., AMPA).

o Utilize preclinical models that more accurately reflect the heterogeneity of major
depressive disorder to dissect the roles of different NMDA receptor subunits.

Issue 2: High Placebo Response in Clinical Trials for Depression

e Possible Cause: Study Design and Patient Population: Clinical trials for MDD are notoriously
susceptible to a high placebo response rate. The sequential parallel comparison design used
in the second Rislenemdaz trial was an attempt to mitigate this, but it may not have been
sufficient. The inclusion of patients with treatment-resistant depression can also contribute to

variability in treatment response.

e Troubleshooting/Next Steps:

o Implement innovative clinical trial designs aimed at reducing the placebo effect, such as
the sequential parallel comparison design or adaptive trial designs.

o Enrich the study population for patients who are more likely to respond to a glutamatergic

modulator, potentially through the use of biomarkers.
Issue 3: Translating Preclinical Findings to Clinical Efficacy

» Possible Cause: Species Differences and Predictive Validity of Animal Models: While
Rislenemdaz may have shown promise in preclinical models of depression, these models
often do not fully recapitulate the complex pathophysiology of human MDD.

e Troubleshooting/Next Steps:

o Develop and validate more sophisticated animal models that incorporate a wider range of

depressive-like behaviors and underlying neurobiology.
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o Utilize human-induced pluripotent stem cell (iPSC)-derived neurons to study the effects of
novel compounds on human neuronal function in vitro.

Experimental Protocols
Phase Il Clinical Trial (NCT01941043) - 2014

» Objective: To evaluate the efficacy and safety of Rislenemdaz as an adjunctive treatment for
subjects with severe depression and recent active suicidal ideation despite ongoing
antidepressant treatment.

o Study Design: A randomized, double-blind, placebo-controlled, sequential parallel study.

o Patient Population: 135 patients with MDD who were resistant to treatment with at least one
selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor
(SNRI).

¢ Intervention: Rislenemdaz (8 mg/day) or placebo administered orally for 28 days.

e Primary Outcome Measure: Change from baseline in the Hamilton Depression Rating Scale
(HDRS) score at day 7.

o Results: The trial did not meet its primary endpoint. Specific quantitative data on the change
in HDRS scores for the treatment and placebo groups are not publicly available.

Phase Il Clinical Trial (NCT02459236) - 2016

o Objective: To evaluate the antidepressant effect of intermittent doses of Rislenemdaz in
subjects with severe depression despite ongoing antidepressant treatment.

o Study Design: A 3-week, randomized, double-blind, placebo-controlled, sequential parallel
comparison study. The study consisted of two 1-week periods. Placebo non-responders in
the first period were re-randomized to either Rislenemdaz or placebo in the second period.

o Patient Population: 115 subjects with MDD who had not adequately responded to their
current SSRI or SNRI therapy.

 Intervention: Rislenemdaz (12 mg or 20 mg) or placebo administered orally.
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e Primary Outcome Measure: The mean improvement from baseline on the Bech-6, a 6-item
subscale of the HDRS-17, averaged over days 2 and 4 post-treatment.

» Results: The trial failed to demonstrate efficacy on the primary endpoint.

Data Presentation

Table 1: Primary Efficacy Results of the Second Phase Il Trial (NCT02459236)

Period 1: Mean Period 2: Mean Weighted Average

Improvement from Improvement from Difference from
Treatment Group . .

Baseline on Bech-6 Baseline on Bech-6 Placebo (Placebo -

Scale (Days 2 & 4) Scale (Days 2 & 4) Drug)

Placebo 3.82 2.86 N/A
Rislenemdaz (12 mg) 2.50 1.64 +1.45
Rislenemdaz (20 mg) 411 3.38 -0.04

Data sourced from a Cerecor press release, 2016.

Visualizations

Glutamatergic Synapse

NMDA Receptor

sinds Downstream Signaling
Inhibition of
Depolarization-induces
lon Channel Opening Reduced Ca2+ Altered Downstream Hypothesized
. W (Blocked by Mg2+) Influx Signaling Cascades Antidepressant Effect

Rislenemdaz

:4

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b8068661?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Caption: Mechanism of action of Rislenemdaz at the NMDA receptor.
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Caption: General workflow of the Rislenemdaz Phase Il clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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